
3-Fluoro-4-nitrobenzonitrile
Overview
Description
3-Fluoro-4-nitrobenzonitrile (CAS: 218632-01-0) is an aromatic nitrile derivative with the molecular formula C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol . Its structure features a fluorine atom at the meta position and a nitro group at the para position relative to the nitrile group. The electron-withdrawing nature of both substituents enhances its electrophilicity, making it highly reactive in nucleophilic aromatic substitution (SNAr) and condensation reactions . The compound is commercially available from suppliers such as Santa Cruz Biotechnology (sc-260955) at $59.00 for 5 g .
Preparation Methods
Nitration of 3-Fluorobenzonitrile
The most common synthetic route to 3-fluoro-4-nitrobenzonitrile involves the nitration of 3-fluorobenzonitrile. This electrophilic aromatic substitution reaction introduces a nitro group at the para position relative to the fluorine substituent.
-
- 3-Fluorobenzonitrile as the starting material
- Concentrated nitric acid (HNO3)
- Concentrated sulfuric acid (H2SO4) as catalyst
- Controlled temperature (typically 0°C to 20°C)
- Reaction time varies from 0.5 to 2 hours depending on scale and conditions
Procedure:
The nitration is carried out by slowly adding concentrated nitric acid to a cooled mixture of 3-fluorobenzonitrile and sulfuric acid under stirring. The temperature is maintained low to avoid over-nitration and side reactions. After completion, the reaction mixture is quenched with ice, and the product is isolated by filtration or extraction followed by crystallization.Yield and Purity:
Yields typically range from 70% to 85%, with purity above 99% after recrystallization.
Parameter | Value |
---|---|
Starting Material | 3-Fluorobenzonitrile |
Nitrating Agent | Concentrated HNO3 |
Catalyst | Concentrated H2SO4 |
Temperature | 0–20 °C |
Reaction Time | 0.5–2 hours |
Yield | 70–85% |
Purity | ≥99% (after purification) |
Physical State | White to yellowish crystalline solid |
Melting Point | 72–73 °C |
Alternative Nitration Using Potassium Nitrate and Sulfuric Acid
An alternative nitration method uses potassium nitrate (KNO3) and sulfuric acid to generate the nitronium ion in situ, which then nitrates 3-fluorobenzonitrile.
-
- 3-Fluorobenzonitrile
- Potassium nitrate
- Concentrated sulfuric acid
- Temperature maintained at 0°C for 20 minutes
Procedure:
The mixture of 3-fluorobenzonitrile and potassium nitrate is added to sulfuric acid at 0°C. The reaction proceeds rapidly, and the product is isolated by passing the mixture through silica gel to remove sulfuric acid, followed by solvent evaporation.Yield:
Moderate yields (~50-60%) have been reported, with crystalline product formation.
Industrial Scale Synthesis
Industrial production of this compound typically follows the nitration of 3-fluorobenzonitrile using mixed acid systems (HNO3/H2SO4) in continuous flow reactors to optimize heat management and reaction control.
-
- Improved safety and scalability
- Enhanced yield and purity
- Reduced by-products
Process Optimization:
Reaction parameters such as acid concentration, temperature, and residence time are finely tuned to maximize selectivity for the para-nitro isomer.
Related Preparations and Derivatives
While direct preparation of this compound focuses on nitration of 3-fluorobenzonitrile, related compounds such as 3-fluoro-4-nitrobenzoic acid and 3-fluoro-4-nitrophenol are prepared via oxidation or hydroxylation of related intermediates, which can be further converted to the nitrile derivative through dehydration or substitution reactions.
Method | Starting Material | Reagents/Conditions | Temperature | Yield (%) | Notes |
---|---|---|---|---|---|
Direct Nitration | 3-Fluorobenzonitrile | HNO3 / H2SO4 | 0–20 °C | 70–85 | Most common, high purity |
Nitration with KNO3 / H2SO4 | 3-Fluorobenzonitrile | KNO3, H2SO4 | 0 °C | 50–60 | Alternative, moderate yield |
Industrial Continuous Flow | 3-Fluorobenzonitrile | Mixed acid (HNO3/H2SO4), flow reactor | Controlled | 75–85 | Scalable, optimized for safety and yield |
- The electron-withdrawing effect of the nitrile group directs nitration to the para position relative to fluorine, favoring 3-fluoro-4-nitro substitution.
- Maintaining low temperature during nitration is critical to prevent dinitration or oxidation side reactions.
- Use of potassium nitrate as a nitrating agent offers a milder alternative but with lower yield.
- Industrial processes benefit from continuous flow technology, improving heat dissipation and reaction control, leading to consistent product quality.
- Purification typically involves crystallization from organic solvents or washing with aqueous solutions to remove acid residues.
The preparation of this compound is well-established primarily through the nitration of 3-fluorobenzonitrile using mixed acid systems. Both laboratory and industrial methods emphasize controlled reaction conditions to achieve high yield and purity. Alternative nitration methods and continuous flow processes provide options for optimization depending on scale and application. The compound’s synthesis is supported by extensive research and industrial practice, ensuring reliable access to this valuable intermediate.
Scientific Research Applications
3-Fluoro-4-nitrobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes and other biochemical tools.
Medicine: This compound is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-fluoro-4-nitrobenzonitrile depends on its application. In chemical reactions, it acts as an electrophile due to the electron-withdrawing effects of the nitro and cyano groups. This makes it reactive towards nucleophiles in substitution reactions. In biological systems, its mechanism of action would depend on the specific biochemical pathway it is involved in, often targeting specific enzymes or receptors .
Comparison with Similar Compounds
The following table compares 3-Fluoro-4-nitrobenzonitrile with structurally related nitrile derivatives, focusing on substituent effects, reactivity, and applications:
Key Findings
Substituent Effects: Electron-withdrawing groups (-NO₂, -F) in this compound enhance its reactivity in SNAr reactions compared to electron-donating groups (-CH₃, -OCH₃) in analogs like 3-Fluoro-4-methylbenzonitrile . Positional isomerism significantly impacts reactivity. For example, 2-Fluoro-4-nitrobenzonitrile (ortho-F) exhibits steric hindrance, reducing its utility in substitution reactions compared to the meta/para-substituted parent compound .
Synthetic Applications :
- This compound is a key intermediate in synthesizing 1,2,6-trisubstituted benzimidazoles under microwave irradiation, achieving high yields (89–94%) .
- In contrast, 3-Fluoro-4-nitrobenzoic acid is preferred for coupling reactions due to its carboxylic acid group, which is absent in the nitrile analog .
Physical Properties :
- The nitro group increases molecular weight and density compared to methyl or methoxy analogs. For instance, This compound (166.11 g/mol) is heavier than 3-Fluoro-4-methylbenzonitrile (135.14 g/mol) .
Commercial Availability :
- This compound is widely available from multiple suppliers, while positional isomers like 4-Fluoro-3-nitrobenzonitrile are less common and more expensive .
Biological Activity
3-Fluoro-4-nitrobenzonitrile (CAS No. 218632-01-0) is an aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a nitrile group (-C≡N) along with a nitro group (-NO₂) and a fluorine atom attached to a benzene ring. The presence of these functional groups contributes to its reactivity and biological activity.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that nitroaromatic compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and death .
Case Study: Cytotoxic Effects
A study highlighted the cytotoxic effects of nitro-substituted benzonitriles on human cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell proliferation, suggesting their potential as anticancer agents .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 10.5 | HeLa (Cervical Carcinoma) |
4-Nitrobenzonitrile | 12.3 | MCF-7 (Breast Cancer) |
2-Nitrobenzonitrile | 15.0 | A549 (Lung Cancer) |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds containing nitro groups are known for their effectiveness against a range of bacteria and fungi. Preliminary studies suggest that this compound may exhibit bactericidal effects against Gram-positive bacteria .
Research Findings: Antimicrobial Screening
A screening assay revealed that this compound demonstrated notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL, indicating its potential as an antimicrobial agent .
Synthesis and Applications
This compound can be synthesized through various methods including nucleophilic substitution reactions and coupling reactions such as Suzuki coupling . Its ability to act as an intermediate in the synthesis of other biologically active compounds highlights its importance in pharmaceutical chemistry.
Synthesis Pathway Example:
- Starting Material: 3-Fluorobenzonitrile
- Reagent: Nitric acid (HNO₃)
- Reaction Conditions: Refluxing in concentrated sulfuric acid
- Product: this compound
Safety and Toxicology
While exploring the biological activities of this compound, it is crucial to consider its safety profile. Toxicological assessments indicate that while it exhibits biological activity, further studies are necessary to fully understand its safety parameters and potential side effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Fluoro-4-nitrobenzonitrile, and what reaction conditions optimize yield?
- Methodological Answer : A high-yield (94%) microwave-assisted synthesis involves reacting this compound with 2-bromophenol under controlled conditions to form 3-(2-bromophenoxy)-4-nitrobenzonitrile . Phase transfer catalysts (e.g., tetrabutylammonium bromide) and optimized temperature/pressure conditions enhance reaction efficiency in related fluorinated nitriles . Key parameters include:
Parameter | Example Value | Impact on Yield |
---|---|---|
Microwave power | 300-500 W | Accelerates reaction kinetics |
Solvent | DMF or acetonitrile | Polarity affects solubility |
Reaction time | 10-30 minutes | Minimizes side reactions |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : The H-NMR spectrum shows distinct aromatic proton signals (e.g., δ 8.05 ppm for nitro-adjacent protons) and coupling constants (e.g., ) indicative of fluorine substituents .
- IR : Stretching vibrations for -CN (~2220 cm) and -NO (~1520 cm) confirm functional groups .
- Mass Spec : Molecular ion peaks at m/z 166.11 (M) align with the molecular formula CHFNO .
Q. What physicochemical properties influence the reactivity of this compound?
- Methodological Answer :
- Electron-withdrawing effects : The nitro (-NO) and cyano (-CN) groups deactivate the aromatic ring, directing electrophilic substitution to specific positions (meta/para to substituents) .
- Solubility : Limited solubility in polar solvents (e.g., water) necessitates use of DMF or DMSO for reactions .
- Thermal stability : Decomposition above 200°C requires controlled heating in synthetic protocols .
Advanced Research Questions
Q. How do electron-withdrawing groups influence regioselectivity in substitution reactions?
- Methodological Answer : The nitro group directs nucleophilic aromatic substitution to the para position relative to itself, while the fluorine atom exerts ortho/para-directing effects. Computational studies (e.g., Fukui function analysis) predict reactive sites, validated experimentally via product isolation . For example, reduction of the nitro group to -NH using Pd/C and H yields 3-fluoro-4-aminobenzonitrile, confirming regioselectivity .
Q. What challenges arise in X-ray crystallography of nitro-substituted benzonitriles?
- Methodological Answer : Nitro groups introduce disorder due to rotational freedom, complicating electron density maps. SHELX software (e.g., SHELXL-2018) resolves this via twin refinement and anisotropic displacement parameters. For 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, hydrogen bonding between -CN and hydroxyl groups stabilizes the crystal lattice, aiding structure determination .
Q. How can contradictory CAS registry entries be resolved analytically?
- Methodological Answer : Discrepancies (e.g., CAS 218632-01-0 vs. 17417-09-3 ) require cross-verification:
- Chromatography : HPLC retention times compared to reference standards.
- Spectroscopic cross-correlation : Match IR/NMR data with published spectra .
- Elemental analysis : Confirm %C, %H, %N align with CHFNO (theoretical: C 50.63%, H 1.82%, N 16.86%) .
Q. Data Contradiction Analysis
- CAS Registry Conflict : cites CAS 218632-01-0, while lists 17417-09-3. This discrepancy may stem from database errors or isomer misassignment. Resolution involves synthesizing both candidates and comparing properties (e.g., melting points, spectral data) .
Q. Methodological Recommendations
Properties
IUPAC Name |
3-fluoro-4-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCOGPRBUSXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382638 | |
Record name | 3-Fluoro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218632-01-0 | |
Record name | 3-Fluoro-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Strategy Settings
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